Mianserin is a tetracyclic piperazino-azepine compound classified as an atypical antidepressant. [ [, ] ] Its primary role in scientific research stems from its distinct pharmacological profile compared to other antidepressants like tricyclic antidepressants (TCAs). [ [] ] Mianserin's unique structure and activity on various neurotransmitter systems, particularly serotonin and noradrenaline, make it a valuable tool for investigating neurochemical mechanisms underlying depression and other neurological conditions. [ [, ] ]
Molecular Structure Analysis
Mianserin possesses a tetracyclic structure composed of a dibenzol[c,f]pyrazino[1.2-a]azepine skeleton with a methyl group at the 2-position. [ [] ] This unique structure distinguishes it from tricyclic antidepressants and contributes to its distinct pharmacological profile.
Chemical Reactions Analysis
Mianserin undergoes various metabolic transformations, primarily in the liver. [ [] ] Key metabolic pathways include:
Hydroxylation: Formation of 8-hydroxymianserin, mainly observed as conjugates after administration of the S-enantiomer. [ [] ]
Demethylation: Formation of desmethylmianserin, a major metabolite, particularly for the R-enantiomer. [ [, ] ]
N-oxidation: Formation of mianserin-N-oxide, with enantioselectivity influenced by enzyme induction. [ [] ]
Mechanism of Action
Serotonin (5-HT) receptor antagonism: Mianserin acts as a potent antagonist at various 5-HT receptors, particularly 5-HT2A and 5-HT2C. [ [, , ] ] This action is believed to contribute to its antidepressant effects and is supported by studies showing its ability to block quipazine discrimination, a 5-HT2 receptor agonist. [ [] ]
Noradrenaline (NA) system modulation: Mianserin enhances noradrenergic transmission by blocking presynaptic α2-adrenergic receptors, which inhibit NA release. [ [, , ] ] This mechanism contributes to its antidepressant effects and differentiates it from TCAs, which primarily block NA reuptake.
Absence of significant anticholinergic effects: Unlike TCAs, mianserin lacks significant anticholinergic activity, making it a potentially safer option for patients with glaucoma or prostatic hypertrophy. [ [, ] ]
Applications
Investigating the role of serotonin in depression and other neurological conditions: Mianserin's potent 5-HT2 receptor antagonism makes it useful for studying the role of this receptor subtype in animal models of depression, anxiety, and other psychiatric disorders. [ [, , ] ]
Studying the interplay between serotonin and other neurotransmitter systems: Mianserin's actions on both serotonin and noradrenaline systems allow researchers to investigate the complex interplay between these systems in modulating mood, behavior, and physiological responses. [ [, , , ] ]
Developing new antidepressants with improved safety profiles: Mianserin's relatively low cardiovascular toxicity compared to TCAs makes it a valuable lead compound for developing new antidepressants with improved safety profiles. [ [, , , ] ]
Future Directions
Developing enantiomerically pure formulations to optimize efficacy and minimize side effects: Mianserin exists as two enantiomers, S(+) and R(-)-mianserin, with different pharmacological activities. Developing formulations containing only the more active enantiomer could enhance efficacy and potentially reduce side effects. [ [, , ] ]
Related Compounds
Relevance: 8-Hydroxymianserin is a structurally related metabolite of mianserin, differing by the presence of a hydroxyl group at the 8-position. This structural modification appears to maintain antidepressant activity while reducing sedative properties. The formation of 8-hydroxymianserin through metabolism may contribute to the overall pharmacological profile of mianserin.
Semantic Scholar Paper Reference Links:
Desmethylmianserin
Compound Description: Desmethylmianserin is another major active metabolite of mianserin. [, , ] It retains substantial pharmacological properties indicative of antidepressant activity. Like 8-hydroxymianserin, desmethylmianserin displays less potent sedative effects compared to mianserin. Studies suggest that the CYP2D6 genotype may play a role in the metabolism of mianserin to desmethylmianserin, impacting the plasma concentrations of its enantiomers.
Relevance: Desmethylmianserin is a structurally similar metabolite of mianserin, lacking a methyl group. [, ] This structural difference seems to result in a reduced sedative profile while maintaining antidepressant-like effects. Desmethylmianserin's presence in plasma after mianserin administration suggests it may contribute to the overall therapeutic effect of mianserin. [, ]
Semantic Scholar Paper Reference Links:
Mianserin-N-oxide
Compound Description: Mianserin-N-oxide is a metabolite of mianserin formed via N-oxidation. Unlike the other metabolites, mianserin-N-oxide exhibits minimal to no activity in most pharmacological tests.
Relevance: Mianserin-N-oxide is a structurally related metabolite of mianserin, distinguished by the presence of an oxygen atom on the nitrogen within the piperazine ring. This structural change appears to significantly diminish pharmacological activity compared to mianserin.
Semantic Scholar Paper Reference Links:
R(-)-Mianserin and S(+)-Mianserin
Compound Description: Mianserin is administered as a racemic mixture of its two enantiomers: R(-)-mianserin and S(+)-mianserin. [, , ] Studies suggest that S(+)-mianserin exhibits greater potency in pharmacological tests indicative of antidepressant activity. [, ] Conversely, both enantiomers seem to possess similar sedative properties. CYP2D6 appears to be involved in the stereoselective metabolism of both mianserin enantiomers.
Relevance: R(-)-mianserin and S(+)-mianserin are enantiomers of mianserin, meaning they are non-superimposable mirror images of each other. [, , , ] This difference in spatial arrangement leads to variations in their pharmacological profiles. [, ] While S(+)-mianserin appears more potent as an antidepressant, both enantiomers contribute to the overall effects of mianserin. [, ]
Semantic Scholar Paper Reference Links:
R(-)-6-Aza-mianserin and S(+)-6-Aza-mianserin
Compound Description: R(-)-6-aza-mianserin (Org 44-19) and S(+)-6-aza-mianserin (Org 44-20) are structural analogues of mianserin. These compounds demonstrate potent antagonistic activity at central serotonin (5-HT) receptors, with S(+)-6-aza-mianserin exhibiting the highest activity among the tested compounds. They also exhibit antagonistic effects at alpha-adrenoceptors, with a preference for the alpha2-subtype, although their potency is lower than their 5-HT receptor antagonism.
Relevance: R(-)-6-aza-mianserin and S(+)-6-aza-mianserin are structurally similar to mianserin but with a nitrogen atom replacing the carbon at the 6-position, hence the designation "6-aza". This structural modification appears to enhance antagonistic activity at both serotonin and alpha-adrenoceptors compared to mianserin. The differing activities of these analogues highlight the importance of specific structural features in modulating receptor interactions and pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A tetracyclic compound with antidepressant effects. It may cause drowsiness and hematological problems. Its mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors.
MK-4101 is a Smoothened (Smo) receptor antagonist. It binds to human recombinant Smo expressed in HEK293T cells (IC50 = 1.1 µM) and inhibits Gli1-mediated hedgehog signaling in a reporter assay (IC50 = 1.5 µM). It is also an inhibitor of 11β-hydroxy steroid dehydrogenase-1. MK-4101 (40 and 80 mg/kg per day) reduces tumor growth in a murine medulloblastoma mouse allograft model, induces tumor regression when administered at a dose of 80 mg/kg twice per day, and reduces expression of the hedgehog pathway-associated transcription factor Gli1 in tumor tissue. A potent SMO Inhibitor of the Hedgehog Pathway, highly active against Medulloblastoma and Basal Cell Carcinoma. MK-4101 is a potent and selective inhibitor of the Hedgehog Pathway. MK-401 Is Highly Active against Medulloblastoma and Basal Cell Carcinoma. MK-4101 showed anti-tumor activity through the inhibition of proliferation and induction of extensive apoptosis in tumor cells. MK-4101 was highly efficacious against primary medulloblastoma and BCC developing in the cerebellum and skin of Ptch1(+/-) mice. MK-4101 targets the Hh pathway in tumor cells, showing the maximum inhibitory effect on Gli1 MK-4101 also induced deregulation of cell cycle and block of DNA replication in tumors.
MK-4409 is potent and selective fatty acid amide hydrolase (FAAH) inhibitor. MK-4409 is being investigated for the treatment of inflammatory and neuropathic pain.
MK-4256 is a potent and selective SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes. MK-4256 demonstrated superior efficacy in a mouse oGTT model. MK-4256 reduced glucose excursion in a dose-dependent fashion with maximal efficacy achieved at doses as low as 0.03 mg/kg po. As compared with glipizide, MK-4256 showed a minimal hypoglycemia risk in mice.
MK-4541 is a 4-azasteroid and a selective androgen receptor modulator (SARM). MK-4541 acts as a dual selective SARM and is both a potent androgen receptor antagonist and a 5α-reductase inhibitor.